molecular formula C12H18N2O5S2 B5201985 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide CAS No. 55619-41-5

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide

Cat. No.: B5201985
CAS No.: 55619-41-5
M. Wt: 334.4 g/mol
InChI Key: IMHLKDJRXNWNNP-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide is a chemical compound with the molecular formula C12H18N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in proteomics research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,6-dimethylmorpholine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
  • 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethanamine

Uniqueness

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities. These differences make it a valuable tool in various research applications, offering unique advantages over other compounds .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-9-7-14(8-10(2)19-9)21(17,18)12-5-3-11(4-6-12)20(13,15)16/h3-6,9-10H,7-8H2,1-2H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHLKDJRXNWNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387293
Record name STK380091
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-41-5
Record name STK380091
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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